molecular formula C20H19ClN2O2S2 B2830581 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine CAS No. 685107-09-9

4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine

Cat. No.: B2830581
CAS No.: 685107-09-9
M. Wt: 418.95
InChI Key: BODDSVNPPNDQKQ-UHFFFAOYSA-N
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Description

4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine is a complex organic compound that features a thiazole ring substituted with a 4-chlorophenylsulfanyl group and a 4-methoxyphenyl group, along with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Substitution Reactions:

    Morpholine Ring Attachment: The final step involves the attachment of the morpholine ring, which can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(4-Bromophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine
  • 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-hydroxyphenyl)-1,3-thiazol-2-yl}morpholine
  • 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-1,3-thiazol-2-yl}morpholine

Uniqueness

The uniqueness of 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic rings can influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c1-24-16-6-2-14(3-7-16)18-19(26-17-8-4-15(21)5-9-17)27-20(22-18)23-10-12-25-13-11-23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODDSVNPPNDQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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